molecular formula C18H18BrNO B5911467 1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one

1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one

Cat. No. B5911467
M. Wt: 344.2 g/mol
InChI Key: FJNXXGPKQAMDJT-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one, commonly known as DMBA, is an organic compound that belongs to the class of chalcones. DMBA has been widely studied due to its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

DMBA exerts its carcinogenic effects by inducing DNA damage and mutations in cells. DMBA is metabolized by cytochrome P450 enzymes in the liver to form reactive metabolites, such as DMBA-3,4-diol-1,2-epoxide, which can covalently bind to DNA and cause DNA adducts. DNA adducts can lead to mutations and chromosomal aberrations, which can result in the development of cancer.
Biochemical and Physiological Effects:
DMBA-induced tumors exhibit various biochemical and physiological changes, including increased cell proliferation, angiogenesis, and inflammation. DMBA-induced tumors also exhibit altered gene expression profiles, including upregulation of oncogenes and downregulation of tumor suppressor genes.

Advantages and Limitations for Lab Experiments

DMBA-induced tumors have several advantages as a model for studying cancer. DMBA-induced tumors are reproducible and can be induced in a relatively short time period. DMBA-induced tumors also exhibit histopathological features that are similar to human tumors. However, DMBA-induced tumors also have some limitations, including the fact that they are induced by a single carcinogen and may not fully represent the complexity of human cancer.

Future Directions

Future research on DMBA may focus on the identification of biomarkers for early detection of DMBA-induced tumors, the development of novel anti-cancer drugs that target DMBA-induced tumors, and the investigation of the role of DMBA in the development of specific types of cancer. Additionally, future research may focus on the development of alternative models for studying cancer that better replicate the complexity of human cancer.

Synthesis Methods

DMBA can be synthesized through the Claisen-Schmidt condensation reaction of p-bromoacetophenone and 2,4-dimethylphenylacetone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction yields a yellow crystalline solid, which can be further purified using recrystallization.

Scientific Research Applications

DMBA has been extensively used in scientific research to induce cancer in laboratory animals, particularly in rodents. DMBA is a potent carcinogen that can induce tumors in various organs, including the skin, mammary gland, and lung. DMBA-induced tumors have been used as a model for studying the mechanisms of carcinogenesis and for testing the efficacy of anti-cancer drugs.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c1-12-4-9-17(13(2)10-12)20-14(3)11-18(21)15-5-7-16(19)8-6-15/h4-11,20H,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNXXGPKQAMDJT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)but-2-en-1-one

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